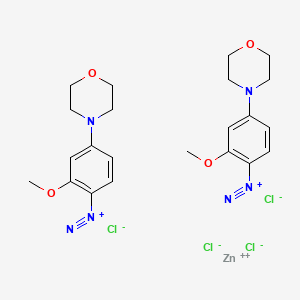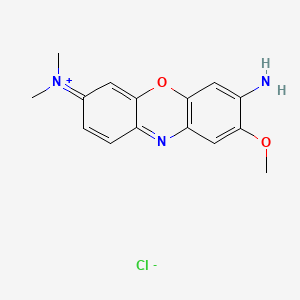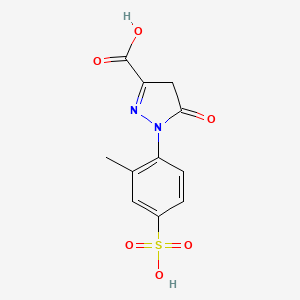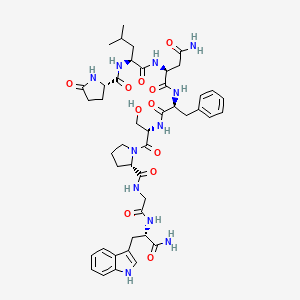
甲壳类动物红细胞收缩激素
描述
Crustacean erythrophore concentrating hormone, also known as pELNFSPGWamide or red pigment concentrating hormone (RPCH), is a crustacean hormone . It was first isolated from the eyestalk of the pink shrimp Pandalus borealis and has been detected in many decapod species .
Synthesis Analysis
RPCH has been isolated from nerve tissue of six decapod crustacean species. The primary structure of three of the six hormones, i.e., those of Cancer magister, Carcinus maenas, and Orconectes limosus, was determined by manual microsequencing as: pELNFSPGW-NH2 . This sequence is identical to that of RPCH from Pandalus borealis, the only previously known sequence of a crustacean RPCH .Molecular Structure Analysis
The molecular structure of RPCH is Pyr-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 . The molecular weight is 930.03 and the chemical formula is C45H59N11O11 .Physical And Chemical Properties Analysis
RPCH is a peptide hormone with a molecular weight of 930.03 and a chemical formula of C45H59N11O11 . It is synthesized and/or stored within specialized epidermal cells, or epidermal appendices, such as hair or cuticle .科学研究应用
Oocyte Meiotic Maturation
RPCH has been found to induce oocyte meiotic maturation in the Chinese Mitten Crab, Eriocheir sinensis . The administration of synthesized RPCH peptide results in germinal vesicles shifting toward the plasma membrane in vitellogenic oocyte . This suggests that RPCH could have potential applications in the field of aquaculture, particularly in the breeding of crustaceans .
Neuromodulation
RPCH has been shown to have strong actions on the pyloric rhythm of the isolated stomatogastric ganglion (STG) in the crab, Cancer borealis . Synthetic RPCH increased the cycle frequency in preparations displaying slow pyloric rhythms, and initiated rhythmic pyloric activity in silent preparations . This suggests that RPCH or a similar molecule is a neurally released modulator of the STG .
Pigment Concentration
RPCH’s actions in crustaceans include pigment concentration in one or more types of chromatophores . This action of RPCH could be utilized in the study of color changes in crustaceans.
Dark-Adaptational Screening Pigment Movement
RPCH is involved in dark-adaptational screening pigment movement in distal eye pigment cells . This suggests that RPCH could be used in the study of visual adaptations in crustaceans.
Increase of Retinal Sensitivity
RPCH has been found to increase retinal sensitivity in crustaceans . This could have potential applications in the study of visual perception in crustaceans.
G Protein-Coupled Receptor Activation
There is ongoing research into the role of RPCH in the activation of G protein-coupled receptors in the water flea Daphnia pulex . This could potentially broaden our understanding of signal transduction in crustaceans.
Metabolic Influence
Related adipokinetic hormones (AKHs) largely influence metabolism in insects . While this is not a direct application of RPCH, it suggests that RPCH and related peptides could have broader roles in the regulation of metabolism in crustaceans.
Reproduction Regulation
While not directly linked to RPCH, the regulation of crustacean reproduction is under the control of many hormones and factors . Given the role of RPCH in oocyte meiotic maturation, it is plausible that RPCH could have broader implications in the endocrine regulation of reproduction in crustaceans.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMPZRFMGBTDI-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
CAS RN |
37933-92-9 | |
| Record name | Red pigment-concentrating hormone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



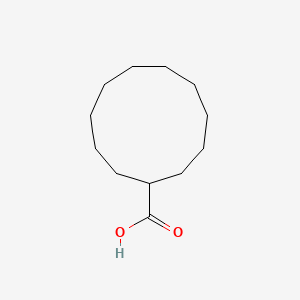
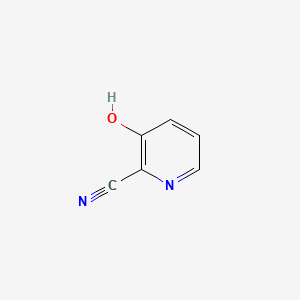
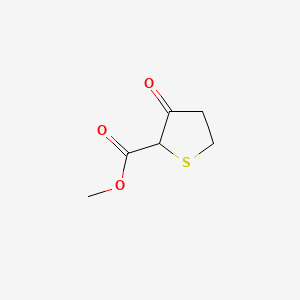
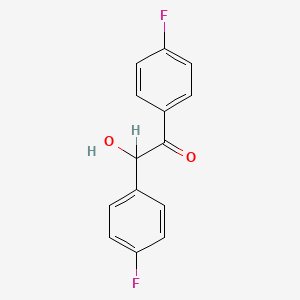
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
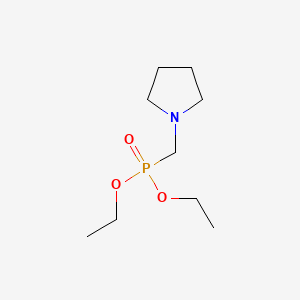
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
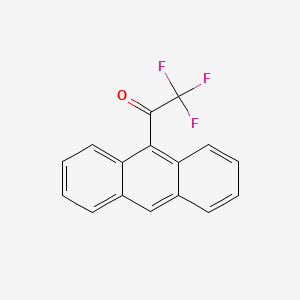
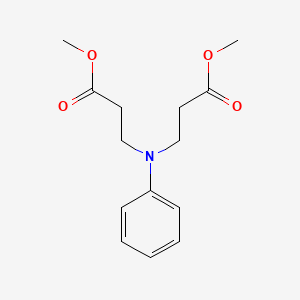
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
